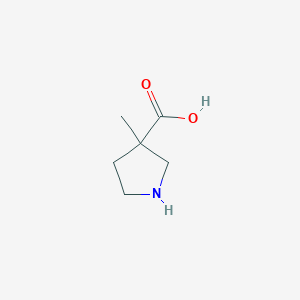

3-Methyl-pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393167 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-27-5 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Methyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid analogue belonging to the class of substituted pyrrolidines. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional arrangement. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-3-Methyl-pyrrolidine-3-carboxylic acid, serving as a valuable resource for professionals in drug discovery and development.

Chemical Properties

(S)-3-Methyl-pyrrolidine-3-carboxylic acid is a white to yellow solid at room temperature. Its core structure consists of a five-membered pyrrolidine ring with a methyl group and a carboxylic acid moiety attached to the C3 position, with the stereochemistry at this chiral center being (S).

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| CAS Number | 1427203-57-3 | PubChem[1] |

| Appearance | White to yellow solid | ChemicalBook[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| XLogP3 (Computed) | -2.5 | PubChem[1] |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of (S)-3-Methyl-pyrrolidine-3-carboxylic acid. While raw spectral data is not publicly available, typical spectral characteristics can be inferred from the analysis of similar structures and general principles of spectroscopy. Commercial suppliers like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the pyrrolidine ring, and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the six carbon atoms in the molecule, including the quaternary carbon at the C3 position, the methyl carbon, the two methylene carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations.[5] A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹.[5] The spectrum of pyrrolidine itself shows N-H stretching between 3300 and 3400 cm⁻¹ and C-H stretching peaks around 2970 and 2884 cm⁻¹.[6]

Mass Spectrometry: The mass spectrum of a carboxylic acid typically shows a molecular ion peak, although it can be weak for aliphatic acids.[7] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7][8]

Experimental Protocols

The synthesis of enantiomerically pure substituted pyrrolidines is a key challenge in organic chemistry. One effective method for the preparation of related structures is through asymmetric Michael addition reactions.

Enantioselective Synthesis via Asymmetric Michael Addition

An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-substituted 4-oxo-2-enoate can be employed, followed by a reductive cyclization to yield the desired pyrrolidine-3-carboxylic acid derivative. This approach has been successfully used to synthesize 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee) in just two steps.[9]

Workflow for the Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative:

Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Detailed Experimental Steps (Adapted from a similar synthesis):

-

Michael Addition:

-

To a solution of the 4-alkyl-substituted 4-oxo-2-enoate and the nitroalkane in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a chiral secondary amine).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or below) until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting Michael adduct by column chromatography.

-

-

Reductive Cyclization:

-

Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

-

Add a reducing agent (e.g., palladium on carbon) and subject the mixture to hydrogenation.

-

After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product.

-

Purify the final pyrrolidine-3-carboxylic acid derivative by recrystallization or chromatography.

-

Biological Significance and Potential Applications

While specific biological activities for (S)-3-Methyl-pyrrolidine-3-carboxylic acid have not been extensively reported, the broader class of pyrrolidine-3-carboxylic acid derivatives has shown significant potential in drug discovery, particularly as enzyme inhibitors.

Role as Enzyme Inhibitors

The rigid pyrrolidine scaffold is ideal for positioning functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.[10]

Potential Enzyme Targets:

-

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors, such as vildagliptin and saxagliptin, are based on a pyrrolidine scaffold.[10][11]

-

α-Amylase and α-Glucosidase: Inhibitors of these enzymes can help regulate postprandial glucose levels, making them valuable targets for managing diabetes and obesity. Pyrrolidine derivatives have been investigated as potential inhibitors of both α-amylase and α-glucosidase.[12]

-

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[13]

Signaling Pathway of DPP-4 Inhibition:

Caption: Potential role of a pyrrolidine derivative in the DPP-4 inhibition pathway.

Given the established role of the pyrrolidine-3-carboxylic acid scaffold in targeting these and other enzymes, (S)-3-Methyl-pyrrolidine-3-carboxylic acid represents a valuable building block for the design and synthesis of novel therapeutic agents. Its specific stereochemistry and substitution pattern may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Further research into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

- 1. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | C6H11NO2 | CID 1516525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Methyl-pyrrolidine-3-carboxylic acid CAS#: 1427203-57-3 [m.chemicalbook.com]

- 3. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]

- 4. (S)-3-Methyl-pyrrolidine-3-carboxylic acid(1427203-57-3) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. youtube.com [youtube.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methyl-pyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.

Organocatalytic Asymmetric Michael Addition and Reductive Cyclization

A highly efficient and concise two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid has been developed, commencing with an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[1][2][3] This is followed by a reductive cyclization of the resulting nitro-keto-ester intermediate. This pathway is notable for its high stereoselectivity and use of readily available starting materials.[1][4]

Signaling Pathway Diagram

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-pyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols are provided to aid in the replication and verification of the presented data.

Introduction

This compound, also known as 3-methyl-β-proline, is a substituted cyclic amino acid. Its rigid pyrrolidine scaffold and the presence of a chiral center make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Accurate and comprehensive spectroscopic data is crucial for its identification, characterization, and quality control in research and development settings. The CAS number for the racemic mixture of 3-Methylpyrrolidine-3-carboxylic acid is 885953-27-5, and for the (S)-enantiomer, it is 1427203-57-3[1][2].

Spectroscopic Data

While a complete, publicly available experimental dataset for this compound is not readily found in a single source, the following tables summarize the expected and reported spectroscopic characteristics based on available information and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3-1.5 | s | 3H | -CH₃ |

| ~1.8-2.2 | m | 2H | -CH₂- (C4) |

| ~3.0-3.5 | m | 4H | -CH₂- (C2), -CH₂- (C5) |

| ~10-12 | br s | 1H | -COOH |

| ~8-9 | br s | 1H | -NH₂⁺- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~20-25 | -CH₃ |

| ~35-40 | C4 |

| ~45-50 | C3 |

| ~50-55 | C2 |

| ~55-60 | C5 |

| ~175-180 | -COOH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₆H₁₁NO₂.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO₂[3] |

| Molecular Weight | 129.16 g/mol [3] |

| Exact Mass | 129.07898 u[3] |

| Predicted m/z (M+H)⁺ | 130.0862 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amine functional groups.

Table 4: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | N-H stretch (Amine salt) |

| 2970-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1650-1580 | Medium | N-H bend (Amine) |

| 1470-1450 | Medium | C-H bend (Aliphatic) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A general approach to the synthesis of 3-substituted pyrrolidine-3-carboxylic acids can be adapted for the synthesis of the title compound. One plausible synthetic route involves the Michael addition of a nucleophile to a suitably substituted acrylic ester, followed by cyclization and hydrolysis.

Diagram of a potential synthetic workflow:

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-pyrrolidine-3-carboxylic acid is a substituted, non-proteinogenic cyclic amino acid. As a proline analog, its rigid pyrrolidine ring structure provides a valuable scaffold in medicinal chemistry and drug design. The stereochemistry and conformational preferences of the pyrrolidine ring are critical in determining the biological activity of molecules incorporating this moiety. This guide provides a comprehensive overview of the molecular structure, conformational analysis, and key physicochemical properties of this compound, drawing upon established principles from related proline derivatives.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The data presented here is for the (S)-enantiomer, which is a common chiral form available commercially.

| Property | Value | Source |

| IUPAC Name | (3S)-3-methylpyrrolidine-3-carboxylic acid | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 1427203-57-3 | [1] |

| Canonical SMILES | C[C@@]1(CCNC1)C(=O)O | [1] |

| Appearance | White to yellow solid | |

| Storage Temperature | 2-8°C (protect from light) |

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring of proline and its derivatives is not planar and exists in puckered conformations to relieve ring strain. The two primary low-energy conformations are the "endo" and "exo" puckers, often described as envelope conformations where one atom is out of the plane of the other four.

-

Endo Pucker: The Cγ (C4) atom is displaced on the same side of the ring as the carboxyl group.

-

Exo Pucker: The Cγ (C4) atom is displaced on the opposite side of the ring as the carboxyl group.

Computational studies, such as Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the preferred conformations of such molecules. Analysis of vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum can provide valuable information about the dihedral angles and, consequently, the ring pucker.

Synthesis of this compound

The synthesis of substituted pyrrolidine-3-carboxylic acids can be achieved through various synthetic routes. One efficient method involves an organocatalytic asymmetric Michael addition followed by reductive cyclization. While a specific protocol for this compound is not detailed in the cited literature, a general and analogous two-step synthesis for 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been reported, which can be adapted.

Experimental Protocol: Asymmetric Michael Addition and Reductive Cyclization (Analogous)

This protocol is based on the synthesis of a related compound and serves as a representative methodology.

Step 1: Organocatalytic Enantioselective Michael Addition

-

To a solution of a suitable 4-oxo-2-enoate (1 equivalent) in an appropriate solvent (e.g., toluene), add the desired nitroalkane (1.5 equivalents).

-

Add a chiral organocatalyst (e.g., a chiral primary or secondary amine, 10-20 mol%).

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.

Step 2: Reductive Cyclization

-

The Michael adduct from Step 1 is dissolved in a suitable solvent (e.g., methanol).

-

A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred until the reduction is complete (monitored by TLC).

-

The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the crude product.

-

The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the methyl group. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ | 1.2 - 1.5 | s |

| CH₂ (ring) | 2.0 - 3.8 | m |

| NH | Broad signal (or exchanged in D₂O) | br s |

| COOH | 10 - 12 (in non-aqueous solvent) | br s |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at C3, the methyl carbon, the carboxylic acid carbonyl, and the methylene carbons of the pyrrolidine ring.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| CH₃ | 15 - 25 |

| CH₂ (ring) | 30 - 60 |

| C3 (quaternary) | 45 - 60 |

| C=O (carboxyl) | 170 - 185 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the secondary amine functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 (very broad) |

| C-H (Alkyl) | Stretching | 2980 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| N-H (Secondary Amine) | Stretching | 3400 - 3300 |

| N-H (Secondary Amine) | Bending | 1650 - 1580 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

Biological Significance and Applications

Pyrrolidine-3-carboxylic acid derivatives are recognized as important pharmacophores in drug discovery. Their constrained cyclic structure makes them valuable in the design of enzyme inhibitors and receptor agonists/antagonists. For instance, various derivatives have been investigated for their potential as:

-

Anticonvulsants

-

Anticancer agents

-

Antimicrobial agents

-

PPARα/γ dual agonists for the treatment of type 2 diabetes.

The specific stereochemistry and conformation of the pyrrolidine ring, influenced by substituents like the methyl group at the C3 position, are crucial for achieving high affinity and selectivity for biological targets.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its structural and conformational properties, particularly the puckering of the pyrrolidine ring, are key determinants of its utility as a building block in drug design. While specific experimental data for this compound is limited in publicly accessible literature, a robust understanding of its characteristics can be inferred from the extensive studies on related proline analogs. Further research focusing on the detailed conformational analysis and biological evaluation of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

The Multifaceted Biological Activities of 3-Methyl-pyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, owing to its conformational flexibility and ability to present substituents in a defined three-dimensional space. Among its many derivatives, 3-methyl-pyrrolidine-3-carboxylic acid and its analogues have emerged as a versatile class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological targets, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity against a range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and proteins involved in critical cellular signaling pathways. The following tables summarize the key quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.

Muscarinic M5 Receptor Antagonism

A series of racemic and enantiopure pyrrolidine amides have been synthesized and evaluated as antagonists of the muscarinic M5 receptor, a potential target for the treatment of various central nervous system disorders.

Table 1: Biological Activity of Pyrrolidine Amides as M5 Antagonists

| Compound | R | Stereochemistry | hM5 IC50 (nM) |

| 1a | Phenyl | Racemic | 47 |

| 1b | Phenyl | (R) | >10000 |

| 1c | Phenyl | (S) | 28 |

| 1d | 2-Naphthyl | (S) | 35 |

| 1e | 3-Chlorophenyl | (S) | 87 |

Data sourced from a study on pyrrolidine amide-based M5 antagonists.

MDM2 Inhibition in Cancer Therapy

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in oncology. Spiro-oxindole derivatives incorporating a pyrrolidine ring have been developed as potent inhibitors of this protein-protein interaction.

Table 2: Activity of Spiro-oxindole Pyrrolidine Derivatives as MDM2 Inhibitors

| Compound | R | MDM2 IC50 (nM) | MDM2 Ki (nM) | SJSA-1 Cell Growth IC50 (nM) |

| 2a | 4-Chlorophenyl | 8.6 | 4.9 | 150 |

| 2b | 3-Chlorophenyl | 6.4 | 3.6 | 120 |

| 2c | 2,4-Dichlorophenyl | 3.7 | 2.1 | 90 |

Data from research on spiro-oxindole inhibitors of the p53-MDM2 interaction.

Inhibition of Carbohydrate-Metabolizing Enzymes

Certain pyrrolidine derivatives have been investigated for their potential in managing diabetes through the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates.

Table 3: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

| Compound | Substitution Pattern | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| 3a | 4-Methylphenyl | 36.32 | 47.19 |

| 3b | 4-Methoxyphenyl | 27.51 | 18.04 |

| 3c | 4-Chlorophenyl | 45.12 | 58.23 |

Data compiled from studies on the anti-diabetic potential of pyrrolidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Pyrrolidine Amide M5 Antagonists

General Procedure:

-

Amide Coupling: To a solution of the desired carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 10 minutes at room temperature. Add the corresponding aniline (1.0 eq) and continue stirring for 2-4 hours. After completion, dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Boc Deprotection: Dissolve the Boc-protected pyrrolidine derivative in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the deprotected amine salt.

-

Sulfonamide Formation: Dissolve the amine salt in DCM and cool to 0 °C. Add DIPEA (3.0 eq) followed by the desired sulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water, extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by preparative HPLC.

MDM2 Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescein-labeled p53 peptide (e.g., FAM-pDI-pW-pE-pW-pS)

-

Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a solution of the FAM-p53 peptide in the assay buffer.

-

In a 384-well black plate, add the test compound at various concentrations.

-

Add the MDM2 protein to the wells.

-

Add the FAM-p53 peptide to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][2][3][4][5]

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch.[6][7][8][9][10]

Materials:

-

α-Amylase solution (from porcine pancreas)

-

Starch solution (1% w/v in buffer)

-

Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer (pH 6.9)

-

Test compounds

Procedure:

-

Pre-incubate the test compound at various concentrations with the α-amylase solution for 10 minutes at 37 °C.[9]

-

Initiate the reaction by adding the starch solution and incubate for another 10 minutes at 37 °C.

-

Stop the reaction by adding the DNSA reagent.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

-

Measure the absorbance at 540 nm.

-

Acarbose is used as a positive control.

-

Calculate the percentage of inhibition and the IC50 value.[7]

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing 1,4-linked alpha-glucose residues.[11][12][13][14]

Materials:

-

α-Glucosidase solution (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Sodium carbonate solution (0.1 M)

-

Phosphate buffer (pH 6.8)

-

Test compounds

Procedure:

-

Add the test compound, α-glucosidase solution, and phosphate buffer to a 96-well plate.[11]

-

Pre-incubate the plate for 10 minutes at 37 °C.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate for 20 minutes at 37 °C.[11]

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.[11]

-

Acarbose is used as a positive control.

-

Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is paramount for rational drug design and development.

Muscarinic M5 Receptor Signaling Pathway

The M5 muscarinic acetylcholine receptor is a Gq-coupled GPCR.[15][16] Antagonists of this receptor, such as the this compound derivatives, block the binding of acetylcholine (ACh), thereby inhibiting downstream signaling. This pathway is initiated by the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[17]

p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[18] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[18][19] Inhibitors based on the this compound scaffold can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and induces the expression of target genes that mediate cell cycle arrest, apoptosis, or DNA repair.[18]

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activities against a range of important biological targets, coupled with the potential for synthetic modification to fine-tune their pharmacological properties, make them an exciting area of ongoing research. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration and development of this important class of compounds.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. clyte.tech [clyte.tech]

- 5. researchgate.net [researchgate.net]

- 6. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 7. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Amylase inhibition assay [bio-protocol.org]

- 9. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. abcam.cn [abcam.cn]

- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 16. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 17. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

The Cornerstone of Modern Drug Design: 3-Methyl-pyrrolidine-3-carboxylic Acid as a Premier Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles has placed a significant demand on the development of sophisticated chiral building blocks. Among these, 3-Methyl-pyrrolidine-3-carboxylic acid has emerged as a molecule of profound interest, offering a unique combination of stereochemical complexity and synthetic versatility. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the creation of next-generation pharmaceuticals.

Physicochemical Properties and Data Presentation

The inherent chirality and structural rigidity of the this compound scaffold make it an attractive component in medicinal chemistry. The strategic incorporation of this moiety can significantly influence the pharmacological and pharmacokinetic properties of a drug candidate. Below is a summary of key physicochemical data for the parent compound and a common derivative.

Table 1: Physicochemical Properties of this compound and its Methyl Ester Derivative

| Property | (S)-3-Methyl-pyrrolidine-3-carboxylic acid | Methyl pyrrolidine-3-carboxylate hydrochloride |

| Molecular Formula | C₆H₁₁NO₂[1] | C₆H₁₂ClNO₂[2] |

| Molecular Weight | 129.16 g/mol [1] | 165.62 g/mol [2] |

| CAS Number | 1427203-57-3[1] | 198959-37-4[2] |

| Appearance | White to yellow solid[3] | Not specified |

| Storage Temperature | 2-8°C (protect from light)[3] | Not specified |

| Computed XLogP3 | -2.5[1] | Not available |

| Hydrogen Bond Donor Count | 2[1] | 2 |

| Hydrogen Bond Acceptor Count | 2[1] | 2 |

Enantioselective Synthesis: A Gateway to Chiral Purity

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the enantioselective synthesis of this compound is of paramount importance. A highly efficient and atom-economical approach involves a two-step sequence featuring an organocatalytic asymmetric Michael addition followed by a reductive cyclization.[4][5][6] This method allows for the concise synthesis of highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids.[4][5][6] For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been synthesized in two steps with a remarkable 97% enantiomeric excess (ee).[4][5][6]

Experimental Workflow for Enantioselective Synthesis

The following diagram illustrates the general workflow for the asymmetric synthesis of this compound derivatives.

Key Experimental Protocols

Step 1: Organocatalytic Enantioselective Michael Addition of Nitroalkanes to 4-Oxo-enoates

This key step establishes the crucial stereocenter. While specific catalyst and solvent systems can vary, a general procedure is outlined below.

-

Reactants: A 4-alkyl-substituted 4-oxo-2-enoate (e.g., ethyl 4-oxopent-2-enoate) and a nitroalkane (e.g., nitromethane).

-

Catalyst: A chiral organocatalyst, often a primary or secondary amine-based catalyst (e.g., a chiral thiourea or squaramide derivative), is employed to induce enantioselectivity.

-

Solvent: A suitable organic solvent such as toluene, chloroform, or dichloromethane is used.

-

Procedure:

-

To a solution of the 4-oxo-2-enoate and the chiral organocatalyst in the chosen solvent, the nitroalkane is added.

-

The reaction mixture is stirred at a controlled temperature (often ranging from room temperature to lower temperatures to enhance enantioselectivity) for a period of 12 to 48 hours, or until completion as monitored by TLC or other analytical techniques.

-

Upon completion, the reaction is quenched, and the crude product is purified, typically by column chromatography on silica gel.

-

Step 2: Reductive Cyclization

The intermediate from the Michael addition is then converted to the final pyrrolidine ring system.

-

Reactant: The purified chiral γ-nitro ketone intermediate.

-

Reagents: A reducing agent and a catalyst are used to simultaneously reduce the nitro group and effect cyclization. A common system is Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Solvent: A protic solvent such as methanol or ethanol is typically used.

-

Procedure:

-

The γ-nitro ketone is dissolved in the solvent in a reaction vessel suitable for hydrogenation.

-

The Pd/C catalyst is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-40 bar) at room temperature for several hours until the reaction is complete.

-

The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification, if necessary, can be achieved by recrystallization or chromatography.

-

Applications in Drug Discovery: Targeting Key Signaling Pathways

The rigid, three-dimensional structure of this compound makes it an ideal scaffold for designing potent and selective inhibitors of various enzymes and receptors. Derivatives of this chiral building block have shown significant promise in targeting key signaling pathways implicated in metabolic diseases and thrombosis.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes. Pyrrolidine-based structures are highly effective at targeting the active site of DPP-IV.

Factor XIa Inhibition in the Coagulation Cascade

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade. Inhibition of FXIa is a promising anticoagulant strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. The constrained conformation of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its efficient enantioselective synthesis provides access to a scaffold that offers the ideal combination of structural rigidity and functional versatility. As demonstrated by its application in the development of DPP-IV and Factor XIa inhibitors, this chiral building block is poised to play an increasingly critical role in the design of innovative therapeutics for a wide range of diseases. For researchers and drug development professionals, a deep understanding of the synthesis and application of this remarkable molecule is essential for pushing the boundaries of pharmaceutical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. radiopaedia.org [radiopaedia.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-pyrrolidine-3-carboxylic acid is a substituted proline analogue belonging to the class of cyclic amino acids. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. The introduction of a methyl group at the C-3 position can impart unique conformational constraints and lipophilicity, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, with a focus on the (S)-enantiomer. It includes a summary of its properties, detailed experimental protocols for their determination, and an illustrative example of a signaling pathway where related pyrrolidine derivatives have shown significant biological activity.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in publicly accessible literature, a summary of available and computed data is presented below.

Data Summary

The following tables summarize the key physicochemical parameters for (S)-3-Methyl-pyrrolidine-3-carboxylic acid.

Table 1: General and Computed Physicochemical Properties of (S)-3-Methyl-pyrrolidine-3-carboxylic acid

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₂ | PubChem[1][2] |

| Molecular Weight | 129.16 g/mol | PubChem[1][2] |

| CAS Number | 1427203-57-3 | PubChem[1] |

| Appearance | White to yellow solid | ChemicalBook[3] |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[3] |

| Computed XLogP3 | -2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 129.078978594 Da | PubChem[1] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |

Spectral Data

While specific spectra for this compound are not publicly available, typical spectral characteristics for pyrrolidine-3-carboxylic acid derivatives are described based on general spectroscopic principles.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons and the methyl group protons. The chemical shifts would be influenced by the carboxylic acid and amine functionalities. |

| ¹³C NMR | Signals for the five carbons of the pyrrolidine ring, the methyl carbon, and the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid (broad), C-H stretching of the alkyl groups, C=O stretching of the carboxylic acid, and N-H bending of the secondary amine. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of pyrrolidine and carboxylic acid moieties. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid derivative like this compound, there will be at least two pKa values corresponding to the carboxylic acid and the amino group.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions and immerse the pH electrode in the sample solution.

-

Titration: Add small, precise increments of a standardized NaOH solution from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points are identified as the points of steepest slope. The pKa values are the pH values at which half of the volume of NaOH required to reach the equivalence points has been added.

Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the n-octanol phase.

-

Equilibration: Seal the flask and shake it for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter or centrifuge the solution to remove any undissolved solid.

-

Concentration Measurement: Withdraw a clear aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Calculation: The measured concentration represents the thermodynamic aqueous solubility of the compound at that temperature.

Spectroscopic Analysis

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

3.4.2 Infrared (IR) Spectroscopy

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum using an FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been explicitly detailed in the available literature, the broader class of pyrrolidine-3-carboxylic acid derivatives has been extensively studied for various biological activities. These derivatives are recognized as valuable scaffolds in drug discovery, particularly as enzyme inhibitors and receptor agonists.[4][5]

For instance, pyrrolidine-based structures are key components of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-IV), α-amylase, α-glucosidase, and autotaxin.[6][7][8] Inhibition of DPP-IV is a well-established therapeutic strategy for type 2 diabetes. Furthermore, pyrrolidine derivatives have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism.[4]

Example Signaling Pathway: DPP-IV Inhibition

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release. This mechanism is crucial for maintaining glucose homeostasis.

Below is a diagram illustrating the workflow for the synthesis of a pyrrolidine-based intermediate that can be utilized in the development of DPP-IV inhibitors.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and development due to the established biological significance of the pyrrolidine scaffold. This guide has summarized the available physicochemical data and provided detailed experimental protocols for the characterization of this compound. While experimental values for some key properties like pKa and aqueous solubility are currently lacking in the public domain, the provided methodologies offer a clear path for their determination. The exploration of its biological activity, potentially as an enzyme inhibitor or receptor modulator in pathways such as glucose metabolism, warrants further research. The information and protocols presented herein serve as a valuable resource for scientists and researchers working with this and related compounds.

References

- 1. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | C6H11NO2 | CID 1516525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]

- 3. (S)-3-Methyl-pyrrolidine-3-carboxylic acid CAS#: 1427203-57-3 [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 6. benchchem.com [benchchem.com]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-pyrrolidine-3-carboxylic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-pyrrolidine-3-carboxylic acid, a substituted β-proline analog, has emerged as a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the 3-position, offers a unique three-dimensional architecture that is instrumental in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It details key experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways to facilitate a deeper understanding of this important molecule and its role in drug discovery.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals. The conformational rigidity of the five-membered ring allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. This compound, by incorporating a methyl group at the C3 position, introduces an additional stereocenter that further refines the molecule's shape and properties. This guide will delve into the scientific journey of this compound, from its foundational synthesis to its applications in modern drug development.

Discovery and Historical Context

The conceptual groundwork for the synthesis of substituted pyrrolidine-3-carboxylic acids was significantly advanced by the work of Professor Henry Rapoport and his research group in the 1970s. Their detailed investigations into the synthesis and rearrangement of related α-methylenelactams provided a mechanistic understanding that proved pivotal for the subsequent development of synthetic routes to compounds like this compound.[1] While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis is a logical extension of the methodologies developed for other substituted prolines. The enantioselective synthesis of 3-methyl-β-proline, a closely related isomer, has been achieved through methods such as asymmetric phase-transfer catalyzed alkylation, highlighting the ongoing interest in this structural motif.

Synthetic Methodologies

The synthesis of this compound, particularly its enantiomerically pure forms, has been approached through various strategic routes. A notable and well-documented method is the diastereoselective synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid.

Diastereoselective Synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid

A comprehensive synthetic route has been developed, commencing from readily available starting materials and proceeding through a series of stereocontrolled transformations. The overall workflow for this synthesis is depicted below.

Figure 1: General workflow for the diastereoselective synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid.

Experimental Protocol: Diastereoselective Synthesis

The following protocol is a generalized representation based on established methodologies for the synthesis of substituted pyrrolidines.

Step 1: Alkylation of N-protected Precursor

-

To a solution of an N-protected pyroglutamate derivative in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to generate the enolate.

-

Methyl iodide is then added to the reaction mixture, and the solution is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Reductive Cyclization and Deprotection

-

The alkylated intermediate is subjected to reduction and cyclization conditions, which may involve catalytic hydrogenation or the use of chemical reducing agents, to form the pyrrolidine ring.

-

Subsequent removal of the N-protecting group, often through acid- or base-catalyzed hydrolysis or hydrogenolysis, yields the final product.

-

Purification is typically achieved through recrystallization or column chromatography.

Quantitative Data for Synthesis

| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Alkylation | N-protected-3-methyl-pyroglutamate | 85-95 | >98 (diastereomeric excess) |

| Cyclization/Deprotection | (R)-3-Methylpyrrolidine-3-carboxylic acid | 70-85 | >98 |

Note: Yields and enantiomeric excess are representative and can vary based on specific reaction conditions and substrates.

Applications in Drug Discovery and Development

The rigid framework of this compound makes it an attractive scaffold for the design of molecules targeting a variety of biological systems, particularly within the central nervous system.

Central Nervous System (CNS) Disorders

Derivatives of pyrrolidine-3-carboxylic acid have been patented as intermediates in the synthesis of compounds aimed at treating CNS disorders. The constrained conformation of the pyrrolidine ring can lead to higher affinity and selectivity for specific receptor subtypes. For instance, related methylated pyrrolidine-dicarboxylate compounds have shown potent and selective activity as NMDA receptor agonists, suggesting that the introduction of a methyl group can significantly enhance excitotoxic potency. This highlights the potential of 3-methyl substituted pyrrolidine carboxylic acids in the design of neuromodulatory agents.

Enzyme Inhibition

The core structure of this compound can serve as a template for the development of enzyme inhibitors. The carboxylic acid moiety can act as a key binding element, while the methylated pyrrolidine ring provides a rigid scaffold to position other functional groups for optimal interaction with the enzyme's active site.

Conclusion

This compound represents a significant and versatile building block in the arsenal of medicinal chemists. Its stereochemically defined structure and synthetic accessibility make it a valuable starting point for the creation of novel drug candidates. The foundational work on pyrrolidine synthesis, coupled with modern asymmetric methodologies, has paved the way for the efficient production of this compound. As our understanding of its pharmacological potential continues to grow, this compound is poised to play an increasingly important role in the development of next-generation therapeutics, particularly for challenging targets within the central nervous system. Further exploration of its biological activities and the development of new derivatives are promising avenues for future research.

References

An In-depth Technical Guide to 3-Methyl-pyrrolidine-3-carboxylic Acid: CAS Number, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-pyrrolidine-3-carboxylic acid is a substituted proline derivative that holds significant interest in the fields of medicinal chemistry and drug discovery. The rigid pyrrolidine scaffold, combined with the stereocenter at the 3-position, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the identification, synthesis, and known biological context of this compound, with a focus on its CAS numbers, spectroscopic characterization, and experimental protocols.

Chemical Identification and Properties

This compound exists as a racemic mixture and as two distinct enantiomers, each with a unique CAS number. The fundamental properties of this compound are summarized below.

| Identifier | Data | Reference |

| IUPAC Name | 3-methylpyrrolidine-3-carboxylic acid | |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| CAS Number (Racemate) | 885953-27-5 | [] |

| CAS Number ((S)-enantiomer) | 1427203-57-3 | [2] |

| CAS Number ((R)-enantiomer) | 1410783-77-5 |

Table 1: Chemical Identifiers and Properties of this compound.

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest for its application in asymmetric synthesis and drug development. Detailed experimental protocols for the synthesis of the (R)-enantiomer and a closely related derivative are outlined below.

Experimental Protocol: Synthesis of (R)-3-Methylpyrrolidine-3-carboxylic Acid

A detailed synthetic route for (R)-3-Methylpyrrolidine-3-carboxylic Acid has been developed, offering a multi-step process to achieve the target molecule. This protocol is based on established methodologies within the field of organic synthesis.

General Methods: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and dimethylformamide (DMF) should be dried by passing through activated alumina. All other reagents should be used as received from commercial suppliers unless otherwise noted. Flash chromatography is performed using silica gel (230-400 mesh). Thin-layer chromatography (TLC) analysis is performed on silica-coated plates.

Multi-step Synthesis Overview:

The complete synthesis involves several key transformations, including selective cyclization, addition of a benzyl group, formation and removal of a thioketone, saponification of the ester, and a final debenzylation step to yield the desired product.

-

Step 1: Selective Cyclization: This crucial step establishes the pyrrolidine ring with the desired stereochemistry. The choice of reagents can influence the enantiomeric ratio of the product.

-

Step 2: N-Benzylation: A phenyl group is added to the nitrogen atom via an SN2 reaction using benzyl bromide and a strong base like sodium hydride.

-

Step 3: Thioketone Formation and Removal: This two-step process modifies a carbonyl group, which is then removed using a reducing agent such as Raney-nickel.

-

Step 4: Saponification: The ester group is hydrolyzed to a carboxylic acid using a base like lithium hydroxide (LiOH).

-

Step 5: Debenzylation: The final step involves the removal of the N-benzyl protecting group via hydrogenation using a palladium catalyst to afford (R)-3-Methylpyrrolidine-3-carboxylic acid.

Experimental Protocol: Two-Step Synthesis of 5-Methylpyrrolidine-3-carboxylic Acid

A concise, two-step method has been reported for the synthesis of the closely related 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess.[3][4][5] This organocatalytic approach provides an efficient alternative to longer synthetic sequences.

Step 1: Asymmetric Michael Addition

-

Reaction Conditions: An organocatalytic enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. The reaction is typically carried out in an organic solvent at room temperature in the presence of a chiral amine catalyst.

-

Example Reaction: To a solution of the enone (0.2 mmol) and nitromethane (1.0 mmol) in a suitable solvent (0.5 mL), the organocatalyst (0.04 mmol) is added. The reaction mixture is stirred at room temperature for 48 hours.

Step 2: Reductive Cyclization

-

Reaction Conditions: The product from the Michael addition is subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Example Reaction: The Michael adduct is dissolved in a suitable solvent and treated with Pd/C under a hydrogen atmosphere until the reaction is complete. This step simultaneously reduces the nitro group and effects cyclization to form the pyrrolidine ring.

This method has been shown to produce 5-methylpyrrolidine-3-carboxylic acid with up to 97% enantiomeric excess.[3][4]

Spectroscopic Identification

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following protocols are based on established methods for the analysis of the closely related (R)-pyrrolidine-3-carboxylic acid and can be adapted for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterium Oxide (D₂O).

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Solvent: Deuterium Oxide (D₂O).

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition Protocol:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Biological Activity and Signaling Pathways

While the pyrrolidine scaffold is a common motif in many biologically active compounds, specific data on the biological activity and signaling pathway involvement of this compound is limited in publicly available literature. However, the broader class of pyrrolidine-3-carboxylic acid derivatives has been investigated for various therapeutic applications.

Derivatives of pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[3][5] For instance, the pyrrolidine ring is a key structural component in inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism, making it a target for type 2 diabetes therapies. Additionally, the stereochemistry of substituted pyrrolidines has been shown to be crucial for their interaction with biological targets, such as the estrogen receptor.[6]

The introduction of a methyl group at the 3-position of the pyrrolidine ring can confer metabolic stability and modulate the pharmacokinetic properties of a molecule.[6] This makes this compound a valuable building block in the design of novel therapeutics, particularly for neurological disorders.[7]

Given the established roles of similar pyrrolidine-containing molecules, it is plausible that this compound could serve as a scaffold for the development of novel enzyme inhibitors or receptor modulators. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Experimental Workflows and Logical Relationships

To visualize the key processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: A high-level workflow for the multi-step synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid.

Caption: Workflow for the spectroscopic identification of this compound.

Caption: Logical relationship of this compound to its broader chemical class and potential biological relevance.

References

- 2. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

The Therapeutic Promise of Pyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in natural products and synthetic drugs. Its unique conformational properties and the stereochemical complexity that can be achieved make it an attractive starting point for the design of novel therapeutic agents. Among the vast landscape of pyrrolidine-containing compounds, derivatives of pyrrolidine-3-carboxylic acid have emerged as a particularly fruitful area of research, yielding potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of these derivatives, with a focus on their use as enzyme inhibitors, anticancer agents, and anticonvulsants. We present a summary of their quantitative biological activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action and experimental workflows.

Enzyme Inhibition: A Key Therapeutic Strategy

Pyrrolidine-3-carboxylic acid derivatives have proven to be versatile scaffolds for the design of potent and selective enzyme inhibitors, leading to the development of therapies for a range of diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release. Several pyrrolidine-based DPP-4 inhibitors have reached the market for the treatment of type 2 diabetes.

| Compound Class/Derivative | Target | IC50 (nM) | Reference |

| Pyrrole-3-carboximidamide derivative 5f | DPP-4 | 12.19 | |

| Pyrrole-3-carboximidamide derivative 5g | DPP-4 | 23.08 |

The inhibition of DPP-4 by pyrrolidine-3-carboxylic acid derivatives potentiates the incretin signaling pathway, ultimately leading to improved glycemic control.

This protocol outlines a common method for screening potential DPP-4 inhibitors.

Materials:

-

DPP-4 Assay Buffer

-

DPP-4 Enzyme

-

DPP-4 Substrate (e.g., Gly-Pro-AMC)

-

DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control

-

96-well black plate with a clear bottom

-

Fluorescence microplate reader (Ex/Em = 360/460 nm)

Procedure:

-

Reagent Preparation:

-

Allow all reagents to reach room temperature before use.

-

Prepare a 4x solution of the test inhibitor in DPP-4 Assay Buffer.

-

-

Assay Setup (in duplicate):

-

Sample Wells: Add 25 µL of the 4x test inhibitor solution.

-

Enzyme Control Wells: Add 25 µL of DPP-4 Assay Buffer.

-

Inhibitor Control Wells: Add 25 µL of the 4x positive control inhibitor solution.

-

-

Enzyme Addition:

-

Prepare an "Inhibition Reaction Mix" containing the DPP-4 enzyme in the assay buffer according to the kit manufacturer's instructions.

-

Add 50 µL of the Inhibition Reaction Mix to each well.

-

Mix gently and incubate for 10 minutes at 37°C, protected from light.

-

-

Substrate Addition and Measurement:

-

Prepare an "Enzymatic Reaction Mix" containing the DPP-4 substrate in the assay buffer.

-

Add 25 µL of the Enzymatic Reaction Mix to each well to start the reaction.

-

Immediately begin measuring the fluorescence in kinetic mode for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each test compound relative to the enzyme control.

-

Determine the IC50 value by plotting percent inhibition against a range of inhibitor concentrations.

-

Hepatitis C Virus (HCV) NS3/4A Protease Inhibition

The HCV NS3/4A serine protease is essential for the replication of the hepatitis C virus, making it a prime target for antiviral drug development. Pyrrolidine-based structures have been investigated as inhibitors of this critical viral enzyme.

This protocol describes a cell-based Fluorescence Resonance Energy Transfer (FRET) assay to measure the activity of HCV NS3/4A protease and the effect of potential inhibitors.

Principle: A fusion protein is constructed containing a FRET donor (e.g., ECFP) and acceptor (e.g., Citrine) pair, separated by a peptide linker that includes the NS3/4A cleavage site. When the protease is active, it cleaves the linker, separating the FRET pair and leading to a decrease in the FRET signal.

Materials:

-

Mammalian cell line (e.g., HeLa or Huh-7)

-

Expression vector for the FRET-based biosensor

-

Expression vector for the HCV NS3/4A protease

-

Cell culture reagents

-

Transfection reagent

-